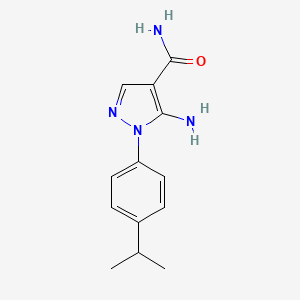
5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-アミノ-1-(4-イソプロピルフェニル)-1H-ピラゾール-4-カルボキサミド: は、ピラゾールファミリーに属するヘテロ環式化合物です。この化合物は、アミノ基、イソプロピルフェニル基、およびカルボキサミド基がピラゾール環に結合した独特の構造を特徴としています。潜在的な生物学的および化学的特性により、さまざまな科学研究分野で注目を集めています。
準備方法
合成経路と反応条件: 5-アミノ-1-(4-イソプロピルフェニル)-1H-ピラゾール-4-カルボキサミドの合成は、通常、5-アミノ-1-アリール-1H-ピラゾール-4-カルボニトリルとβ-ジカルボニル化合物の環化によって行われます。 この反応は、多くの場合、無水塩化スズ(IV)を触媒として用いて行われます 。 反応条件は異なる場合がありますが、一般的に用いられる溶媒にはエタノールや酢酸があり、環化プロセスを促進するために加熱されます .
工業生産方法: この化合物の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成方法をスケールアップすることになります。これには、反応条件の最適化、工業グレードの溶媒と試薬の使用、および効率と収率を向上させるための連続フロー反応器の採用が含まれます。
化学反応の分析
反応の種類:
酸化: この化合物は、特にアミノ基で酸化反応を起こし、ニトロソまたはニトロ誘導体の生成につながります。
還元: 還元反応はカルボキサミド基を標的にすることができ、アミンに変換されます。
置換: 芳香環は、ニトロ化やハロゲン化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 求電子置換の条件は、しばしば硫酸などの酸または塩化鉄(III)などの触媒の使用を伴います。
主要な生成物:
酸化: ニトロソまたはニトロ誘導体。
還元: アミン。
置換: ハロゲン化またはニトロ化芳香族化合物。
科学的研究の応用
化学: この化合物は、より複雑なヘテロ環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 生物学的研究において、5-アミノ-1-(4-イソプロピルフェニル)-1H-ピラゾール-4-カルボキサミドは、その潜在的な抗菌および抗ウイルス特性について研究されてきました。 これは、特定の病原体を標的にする新薬開発のリード化合物として役立ちます .
医学: この化合物の潜在的な治療特性は、癌や感染症などのさまざまな病気の治療において研究されています。 特定の生物学的標的に結合する能力は、薬物開発のための有望な候補となっています .
産業: 産業部門では、この化合物は、ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用されています。 その化学的安定性と反応性は、さまざまな産業用途に適しています .
作用機序
5-アミノ-1-(4-イソプロピルフェニル)-1H-ピラゾール-4-カルボキサミドの作用機序には、生物学的システムにおける特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合してその活性を阻害し、さまざまな生物学的効果をもたらす可能性があります。 たとえば、病原体の複製に関与する特定の酵素の活性を阻害し、抗菌特性を示す可能性があります .
類似化合物との比較
類似化合物:
5-アミノ-1-(4-クロロベンジル)-N-(4-イソプロピルフェニル)-1H-1,2,3-トリアゾール-4-カルボキサミド: この化合物は、同様のピラゾール構造を共有していますが、トリアゾール環とクロロベンジル基が含まれています.
ピラゾロ[3,4-d]ピリミジン-4(5H)-オン誘導体: これらの化合物は、同様のピラゾールコアを持っていますが、置換パターンと追加の環構造が異なります.
独自性: 5-アミノ-1-(4-イソプロピルフェニル)-1H-ピラゾール-4-カルボキサミドは、その特定の置換パターンにより、独特の化学的および生物学的特性が付与されているため、独自性があります。 ピラゾール環上のアミノ基、イソプロピルフェニル基、およびカルボキサミド基の組み合わせは、他の類似化合物とは異なり、さまざまな研究用途に貴重な化合物となっています .
特性
分子式 |
C13H16N4O |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
5-amino-1-(4-propan-2-ylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C13H16N4O/c1-8(2)9-3-5-10(6-4-9)17-12(14)11(7-16-17)13(15)18/h3-8H,14H2,1-2H3,(H2,15,18) |
InChIキー |
FSSJKBMHKJAKFV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



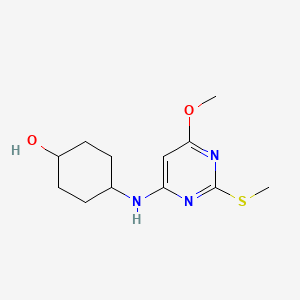

![7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11796801.png)
![4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11796806.png)

![6-(4-Ethoxy-3-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11796820.png)
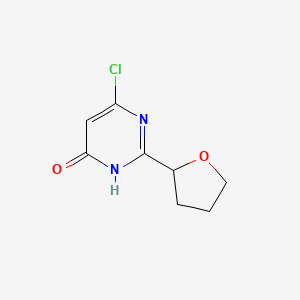
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde](/img/structure/B11796831.png)
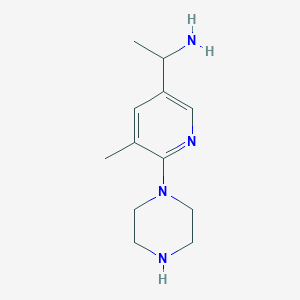
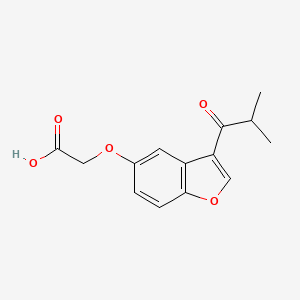
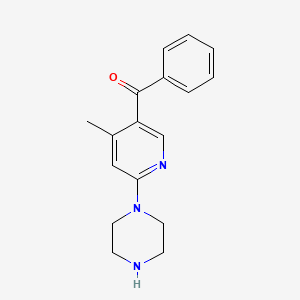
![Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11796887.png)

